molecular formula C9H8BrClOS B14069775 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14069775
M. Wt: 279.58 g/mol
InChI Key: MMWKDXZSTDCYGU-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one is a brominated and chlorinated aryl ketone featuring a mercapto (-SH) group at the 3-position and a bromine atom at the 2-position of the phenyl ring. This compound’s structural uniqueness lies in the ortho-bromo and meta-mercapto substitution pattern, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-(2-bromo-3-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H8BrClOS/c10-9-6(7(12)4-5-11)2-1-3-8(9)13/h1-3,13H,4-5H2

InChI Key

MMWKDXZSTDCYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)Br)C(=O)CCCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-mercaptophenol with 3-chloropropanone under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the mercapto group, allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Positional Isomers

1-(4-Bromophenyl)-3-chloropropan-1-one Structure: Bromine at the para position; lacks the mercapto group. Synthesis: Synthesized via Friedel-Crafts acylation using AlCl₃ and 3-chloropropanoyl chloride (60% yield) . Reactivity: The para-bromo substituent facilitates Suzuki-Miyaura coupling with arylboronic acids (48–49% yield) . NMR Data: δ 7.84–7.79 (m, 2H, aromatic), 3.91 (t, 2H, CH₂Cl), 3.43 (t, 2H, COCH₂) .

1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one Structure: Bromine (ortho) and mercapto (meta) groups create steric hindrance and electronic withdrawal.

Functional Group Variants

1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one

  • Structure : Fused benzo[b]thiophene ring replaces the bromophenyl group.
  • Synthesis : Friedel-Crafts acylation under similar conditions; used in antimalarial agents .
  • Applications : Demonstrates broader aromatic π-system interactions in biological targets.

1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one Structure: Amino group (electron-donating) at 2-position vs. mercapto. Commercial Availability: Priced at $508/250mg (97% purity), indicating stable synthesis .

Physical and Spectral Properties

Compound Aromatic Substituents Key ¹H NMR Signals (CDCl₃) Yield (%)
1-(4-Bromophenyl)-3-chloropropan-1-one 4-Br δ 7.84–7.79 (m, 2H), 3.91 (t, J=6.7 Hz, 2H) 60
This compound 2-Br, 3-SH SH proton likely broad (δ 1.5–3.5, if observed) N/A
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one Benzo[b]thiophene Aromatic signals shifted due to fused ring N/A

Research Implications

The ortho-bromo and meta-mercapto substitution in this compound offers unique advantages over analogs:

Enhanced Reactivity : Mercapto group enables disulfide formation or metal coordination, useful in catalysis or medicinal chemistry.

Steric Effects : Ortho substitution may hinder nucleophilic attacks on the ketone, directing reactivity to the chloroacetone chain.

Biological Targeting: Potential for higher affinity in thiol-dependent enzymatic systems compared to amino or methylthio variants .

Further studies should explore its Suzuki coupling efficiency, stability under oxidative conditions, and bioactivity profiling to validate these hypotheses.

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